

Application Notes: High-Throughput Screening for PARP1 Inhibitors

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Compound of Interest		
Compound Name:	Parp1-IN-35	
Cat. No.:	B15588096	Get Quote

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs).[1] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. High-throughput screening (HTS) is a crucial methodology for the discovery of novel and potent PARP1 inhibitors. These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify and characterize PARP1 inhibitors.

Principle of PARP1 Inhibition Assays

The catalytic activity of PARP1 is stimulated by DNA damage.[2] Upon binding to a DNA break, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][4] HTS assays for PARP1 inhibitors are designed to measure the inhibition of this enzymatic activity. Common assay formats include:

• Colorimetric Assays: These assays quantify the amount of PAR produced, often through an ELISA-like format where PAR is detected by a specific antibody.[5][6]



- Fluorescence Polarization (FP) Assays: These assays measure the displacement of a fluorescently labeled PARP1 inhibitor (probe) from the enzyme by a test compound.[7]
- Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays can monitor
 the interaction between PARP1 and other proteins or the conformational changes in PARP1
 upon inhibitor binding.
- Luminescence-Based Assays: These assays can measure the depletion of NAD+ or the production of other reaction components.

Data Interpretation

The primary output of an HTS campaign for PARP1 inhibitors is the identification of "hits" - compounds that exhibit significant inhibition of PARP1 activity. The potency of these hits is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PARP1 activity by 50%. Another critical parameter in HTS is the Z'-factor, which is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Quantitative Data for Known PARP1 Inhibitors (Example)

The following table summarizes the inhibitory potency of several well-characterized PARP1 inhibitors. This data is provided as a reference for assay validation and comparison of newly identified compounds.

Inhibitor	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Z'-Factor (Assay Dependent)
Olaparib	~0.5 - 1	~0.2 - 0.3	> 0.7
Rucaparib	~0.4	~0.2 - 0.3	> 0.7
Talazoparib	~0.5 - 1	~0.2	> 0.8
Veliparib	~4 - 5	~2 - 4	> 0.6
PJ 34 HCl	~29	Not widely reported	> 0.7



Note: IC50 values can vary depending on the specific assay conditions and the source of the data. The Z'-factor is a characteristic of the assay itself and not the inhibitor.[8][9]

Experimental Protocols

Protocol 1: Colorimetric High-Throughput Screening Assay for PARP1 Inhibition

This protocol is adapted from ELISA-based methods for the quantification of poly(ADP-ribose). [5][6][10]

- 1. Materials and Reagents:
- Recombinant human PARP1 enzyme
- · Activated DNA (e.g., nicked DNA)
- NAD+
- Histone H4 (as an acceptor protein)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 5% non-fat dry milk)
- Anti-PAR monoclonal antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2N H2SO4)
- 384-well microplates
- Test compounds dissolved in DMSO



2. Experimental Procedure:

- Plate Coating: Coat 384-well microplates with 25 μL of 1 μg/mL Histone H4 in PBS overnight at 4°C.
- Washing: The next day, wash the plates three times with 100 μL of Wash Buffer per well.
- Blocking: Block the wells with 100 μL of Blocking Buffer for 1 hour at room temperature.
- Washing: Wash the plates three times with 100 μL of Wash Buffer per well.
- Compound Addition: Add 1 μ L of test compound dilutions in DMSO to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme or no NAD+).
- Enzyme Reaction: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and NAD+ in Assay Buffer. Add 25 μL of this mixture to each well.
- Incubation: Incubate the plates for 1 hour at room temperature.
- Washing: Wash the plates five times with 100 μL of Wash Buffer per well.
- Primary Antibody: Add 25 μ L of anti-PAR antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plates five times with 100 μL of Wash Buffer per well.
- Secondary Antibody: Add 25 μ L of HRP-conjugated secondary antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plates five times with 100 μL of Wash Buffer per well.
- Detection: Add 25 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Stop the reaction by adding 25 μL of Stop Solution.
- Readout: Measure the absorbance at 450 nm using a microplate reader.



3. Data Analysis:

- Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
- Calculate the Z'-factor for the assay to assess its robustness.

Protocol 2: Fluorescence Polarization (FP) High-Throughput Screening Assay for PARP1 Inhibition

This protocol is based on a competitive binding assay format.[7]

- 1. Materials and Reagents:
- Recombinant human PARP1 enzyme
- Fluorescently labeled PARP1 inhibitor probe (e.g., fluorescently tagged Olaparib)
- FP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
- 384-well, low-volume, black microplates
- Test compounds dissolved in DMSO
- 2. Experimental Procedure:
- Compound Addition: Add 100 nL of test compound dilutions in DMSO to the appropriate wells of a 384-well microplate.
- Enzyme Addition: Add 10 μL of PARP1 enzyme diluted in FP Assay Buffer to each well.
- Incubation: Incubate for 15 minutes at room temperature.
- Probe Addition: Add 10 μ L of the fluorescently labeled PARP1 inhibitor probe diluted in FP Assay Buffer to each well.



- Incubation: Incubate for 1 hour at room temperature, protected from light.
- Readout: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
- 3. Data Analysis:
- A decrease in the fluorescence polarization signal indicates displacement of the fluorescent probe by the test compound.
- Calculate the percentage of displacement for each test compound.
- Plot the percentage of displacement against the compound concentration to determine the IC50 value for active compounds.
- Calculate the Z'-factor for the assay.

Visualizations Signaling Pathway

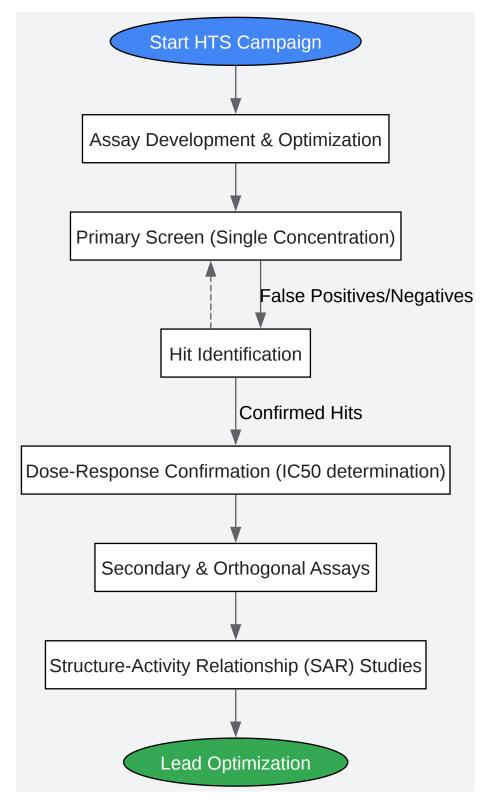


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Caption: PARP1 signaling pathway in single-strand break repair.



Experimental Workflow

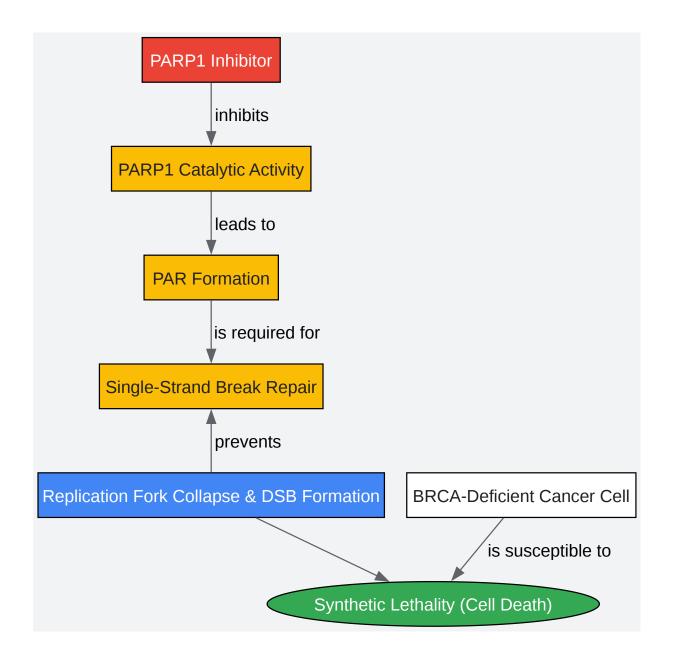


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Caption: High-throughput screening workflow for PARP1 inhibitors.

Logical Relationship



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Caption: Logical relationship of PARP1 inhibition leading to synthetic lethality.



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